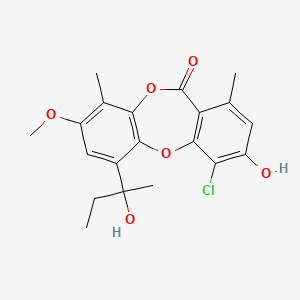
Trisodium 4,4',4''-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is a synthetic azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. These compounds are widely used in various industries, particularly in the production of dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate typically involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The general steps include:
Diazotization: Aromatic amines are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Coupling Reaction: The diazonium salts are then reacted with aromatic compounds containing electron-donating groups to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or nitro derivatives.
Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases.
Major Products
Oxidation: Azoxy compounds, nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is used as a dye for staining and as a pH indicator due to its color-changing properties in different pH environments.
Biology
In biological research, this compound can be used to stain tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is primarily used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate involves the interaction of its azo groups with various substrates. The azo group (-N=N-) can participate in electron transfer processes, leading to changes in color. In biological systems, the compound may interact with cellular components, leading to staining or other effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate: Known for its vibrant color and use in dyes.
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate: Another azo compound with similar properties but different substituents.
Uniqueness
Trisodium 4,4’,4’'-(2,4-diamino-1,3,5-phenenyl)tris(azo)-tribenzenesulfonate is unique due to its specific structure, which imparts distinct color properties and reactivity. Its multiple azo groups and sulfonate functionalities make it highly soluble in water and suitable for various applications.
Propriétés
Numéro CAS |
16386-22-4 |
|---|---|
Formule moléculaire |
C24H17N8Na3O9S3 |
Poids moléculaire |
726.6 g/mol |
Nom IUPAC |
trisodium;4-[[2,4-diamino-3,5-bis[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H20N8O9S3.3Na/c25-22-20(30-27-14-1-7-17(8-2-14)42(33,34)35)13-21(31-28-15-3-9-18(10-4-15)43(36,37)38)23(26)24(22)32-29-16-5-11-19(12-6-16)44(39,40)41;;;/h1-13H,25-26H2,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
Clé InChI |
KXODKXZIBOAFDL-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)

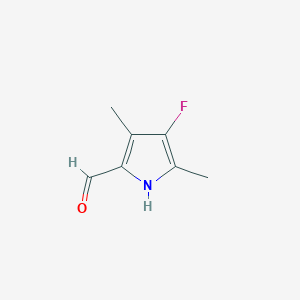
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
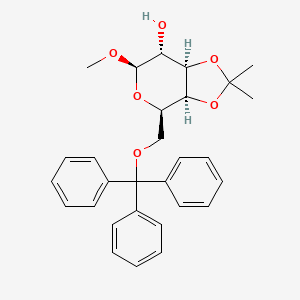
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
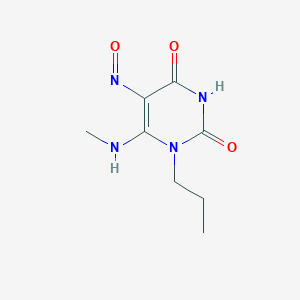
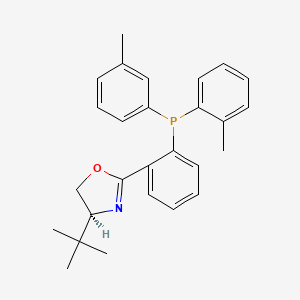
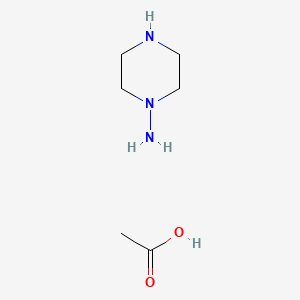
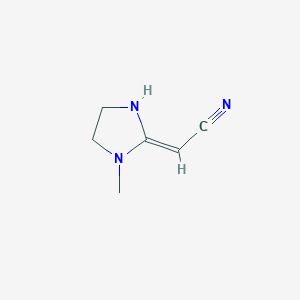
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
